4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
4-(4-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS: 345936-00-7) is a triazoloquinazolinone derivative with the molecular formula C₁₆H₁₂N₄O₂S and a molecular weight of 324.36 g/mol . Its structure features a triazolo[4,3-a]quinazolin-5-one core substituted at the 4-position with a 4-methoxyphenyl group and at the 1-position with a sulfanyl (-SH) moiety.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-22-11-8-6-10(7-9-11)19-14(21)12-4-2-3-5-13(12)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPLTHUEQLIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the condensation of anthranilic acid with formamide or its derivatives.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-SH) group undergoes characteristic thiol-based reactions:
Nucleophilic Substitution
Reacts with alkyl/aryl halides or epoxides to form thioethers. For example:
Typical conditions: KCO in DMF at 60–80°C.
Oxidation
Controlled oxidation yields sulfoxide (-SO-) or sulfone (-SO-):
-
With HO/AcOH: Forms sulfoxide.
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With mCPBA: Forms sulfone.
Triazole Ring Functionalization
The triazolo[4,3-a]quinazolinone core participates in:
Electrophilic Aromatic Substitution
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Nitration : HNO/HSO introduces nitro groups at C-3 or C-7 positions .
-
Halogenation : NBS or Cl/FeCl adds halogens to electron-rich positions .
Cycloaddition Reactions
Reacts with alkynes under Cu(I) catalysis to form fused triazolo-pyridine systems .
Quinazolinone Core Modifications
The quinazolin-5-one moiety undergoes:
Ring-Opening Reactions
Hydrolysis in alkaline conditions yields anthranilic acid derivatives:
.
Transition Metal-Catalyzed Coupling
Methoxyphenyl Group Transformations
The 4-methoxyphenyl substituent participates in:
Demethylation
BBr in CHCl converts methoxy to hydroxyl groups .
Electrophilic Substitution
Directed by methoxy’s ortho/para-directing effects:
Comparative Reaction Data
Mechanistic Insights
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Sulfanyl Reactivity : The -SH group’s nucleophilicity is enhanced by electron-withdrawing quinazolinone, facilitating S-alkylation.
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Triazole Electrophilicity : Resonance stabilization directs electrophiles to C-3 and C-7 positions .
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Quinazolinone Stability : Resistance to redox reactions under mild conditions due to aromatic conjugation .
Scientific Research Applications
Antihistaminic Activity
Research indicates that compounds derived from the quinazoline structure exhibit significant antihistaminic properties. For instance, a study demonstrated that derivatives of quinazolinone showed protective effects against histamine-induced bronchospasm in guinea pigs. The compound 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one was reported to provide comparable protection to standard antihistamines like chlorpheniramine maleate with minimal sedation effects .
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound in focus has shown promise in inhibiting various cancer cell lines. A series of studies have highlighted that modifications to the quinazoline structure can enhance its efficacy against solid tumors and metastatic cancers. For example, certain derivatives demonstrated effectiveness against multiple tumor subpanels, suggesting a broad-spectrum antitumor activity .
Antimicrobial Properties
There is growing evidence that quinazoline derivatives possess antimicrobial properties. The introduction of different substituents can enhance their activity against various bacterial strains. This makes them potential candidates for developing new antimicrobial agents .
Synthesis of Novel Compounds
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the creation of derivatives with enhanced biological activities. For example, modifications at the methoxy and sulfanyl positions can yield compounds with improved pharmacological profiles .
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) involving this compound has provided insights into how different substitutions affect biological activity. By systematically varying substituents on the quinazoline core, researchers can tailor compounds for specific therapeutic targets .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves:
Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells.
Pathways Involved: Inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in H₁-Antihistaminic Activity
Triazoloquinazolinones are extensively studied for H₁-antihistaminic activity. Key analogues include:
- Key Findings :
- The 3-ethylphenyl substituent in compound 4b enhances H₁-antihistaminic efficacy (74.6% protection) while minimizing sedation (10%) compared to chlorpheniramine (30% sedation) .
- The 4-methoxyphenyl group in the target compound may improve solubility due to its electron-donating methoxy group, though direct activity data are unavailable .
Substituent Effects on Physicochemical Properties
Alkyl/aryl sulfanyl derivatives exhibit distinct physical properties:
- The 4-methoxyphenyl derivative has a higher melting point (194–195°C) compared to benzyl (151–152°C) and allyl (110–111°C) analogues, likely due to increased polarity and intermolecular interactions .
Fluorinated Analogues
Fluorine substitution is common in bioactive triazoloquinazolinones:
- 1-(4-Fluorobenzylsulfanyl)-4-(2-methoxy-5-methylphenyl) derivative (MW: 446.50) highlights the role of fluorinated aryl groups in modulating receptor binding .
- Comparison : The target compound’s methoxy group (electron-donating) contrasts with fluorine’s electron-withdrawing effects, which may alter metabolic stability and target affinity .
Anticonvulsant Activity of Triazoloquinazolines
- Triazoloquinoline derivatives (e.g., 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) exhibit potent anticonvulsant activity (ED₅₀ = 22.0–27.4 mg/kg) .
Biological Activity
Overview
The compound 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a member of the quinazolinone derivatives, which have garnered attention for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a quinazolinone core fused with a triazole ring and a methoxyphenyl group. The compound's IUPAC name reflects its complex structure:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 318.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It interacts with cellular receptors that are pivotal in signaling pathways, potentially modulating responses to external stimuli.
- Induction of Apoptosis : In cancer cells, this compound can induce programmed cell death through activation of apoptotic pathways.
Antihistamine Activity
Research indicates that derivatives of triazoloquinazolinones exhibit significant antihistamine activity. For instance, a study demonstrated that compounds similar to this compound effectively protected guinea pigs from histamine-induced bronchospasm. The compound was compared against other derivatives and showed promising results in reducing histamine effects .
Anticancer Properties
The anticancer potential of quinazolinone derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC (µM) | Compound Tested |
|---|---|---|
| Huh7-D12 | <10 | 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinones |
| MCF-7 | <15 | Novel thiazole-fused quinazoline derivatives |
| PC-3 | <20 | Quinazolinone derivatives |
These findings suggest that the compound may possess selective cytotoxicity against tumor cells while sparing normal cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Histamine-Induced Reactions : A series of novel triazoloquinazolinones were synthesized and tested for their ability to inhibit histamine-induced bronchospasm in guinea pigs. The results indicated a significant protective effect against bronchospasm .
- Kinase Inhibition Studies : Other studies have focused on the kinase inhibition potential of related compounds. Although this compound was not directly tested in these studies, the structural similarities suggest potential inhibitory effects on key kinases involved in cancer progression .
- Cytotoxicity Assessment : Recent assessments highlighted that certain quinazolinone derivatives exhibited IC values in the micromolar range against various cancer cell lines without significant toxicity to normal cells .
Q & A
Q. What synthetic routes are commonly employed to prepare 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of a hydrazine derivative (e.g., 2-hydrazino-3-(4-methoxyphenyl)-3H-quinazolin-4-one) with a one-carbon donor like CS₂ or thiourea under reflux in polar aprotic solvents (e.g., dioxane or ethanol). Key steps include optimizing temperature (80–120°C) and reaction time (24–48 hours) to achieve yields of 60–85%. Catalysts such as anhydrous K₂CO₃ enhance cyclization efficiency .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
Essential methods include:
Q. How is the compound’s H1-antihistaminic activity assessed in preclinical models?
In vivo efficacy is tested using histamine-induced bronchospasm in guinea pigs. Protection percentages (e.g., 74.6% for active derivatives) are compared to standards like chlorpheniramine maleate (71%). Sedation effects are quantified via locomotor activity assays .
Advanced Research Questions
Q. What structural modifications enhance the compound’s biological activity while minimizing off-target effects?
SAR studies highlight:
- 4-Methoxyphenyl group : Critical for receptor binding; replacing the methoxy group with halogens (e.g., F) reduces potency but improves metabolic stability .
- Sulfanyl substituent : Thiolation at position 1 increases H1-receptor antagonism but may introduce cytotoxicity. Methylation of the thiol group balances activity and safety .
- Triazoloquinazoline core : Rigidity enhances selectivity; substitutions on the quinazoline ring modulate solubility .
Q. How do contradictory data on cytotoxicity arise across studies, and how can they be resolved?
Discrepancies often stem from:
- Purity variations : Impurities from incomplete cyclization (e.g., residual hydrazine derivatives) may skew toxicity assays .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HepG2) or exposure times (acute vs. chronic) affect results. Standardizing protocols (e.g., ISO 10993-5) and using high-purity batches (>95%) mitigate this .
Q. What mechanistic insights explain the compound’s dual antihistaminic and anti-inflammatory effects?
The compound inhibits histamine H1 receptors (Ki ~50 nM) while suppressing NF-κB and COX-2 pathways. Synergism arises from triazole-mediated redox modulation, reducing pro-inflammatory cytokines (e.g., IL-6, TNF-α) in murine models .
Q. How can computational methods predict the compound’s interaction with non-target enzymes (e.g., CYP450)?
Molecular docking (AutoDock Vina) and MD simulations identify potential off-target binding to CYP3A4 via hydrophobic interactions with the methoxyphenyl group. In vitro microsomal assays validate these predictions, guiding structural optimization .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in the laboratory?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Handling : Use spark-free tools and PPE (gloves, goggles) to avoid dermal/ocular exposure. Ethanol/water mixtures neutralize spills .
- Waste disposal : Incinerate at >1000°C to prevent environmental release (LD50 for aquatic organisms: <1 mg/L) .
Q. What experimental designs are optimal for evaluating its pharmacokinetic profile?
- In vitro : Liver microsome assays (human/rat) assess metabolic stability (t½ ~2.5 hours).
- In vivo : Radiolabeled (¹⁴C) compound administration in rodents, followed by LC-MS/MS analysis of plasma and tissue distribution .
Future Research Directions
Q. How can advanced derivatization strategies improve its drug-likeness?
- Prodrug approaches : Esterification of the sulfanyl group enhances oral bioavailability (e.g., acetylated derivatives show 3× higher Cmax in rats) .
- Nanocarrier encapsulation : PLGA nanoparticles improve solubility (logP ~2.8 → ~1.5) and reduce hepatic first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
